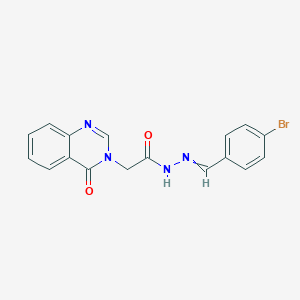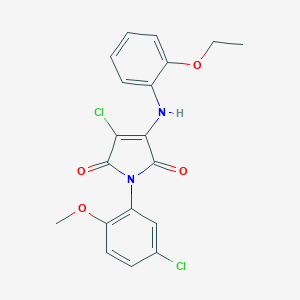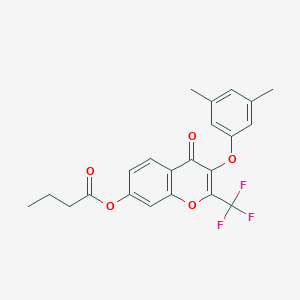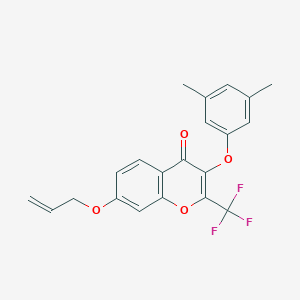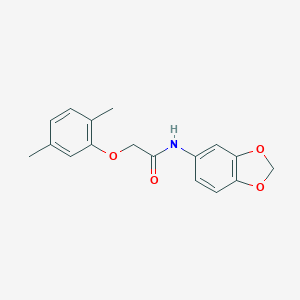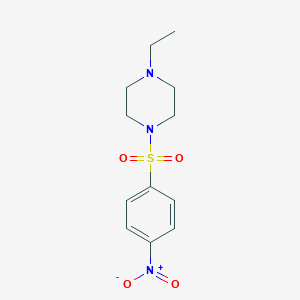
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine is a chemical compound with the molecular formula C12H17N3O4S . It has a molecular weight of 299.35 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H17N3O4S/c1-2-20(18,19)14-9-7-13(8-10-14)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.
Aplicaciones Científicas De Investigación
Antibody Development and Environmental Analysis
Antibodies have been extensively used in various assays for environmental research and risk control. Development in this area has been directed especially towards the detection of herbicides, polychlorinated biphenyls, surfactants, toxic metabolites, and selected veterinary drugs. This includes the use of immunosensors and enzyme-linked immunosorbent assay (ELISA) techniques for sensitive detection of contaminants in food and environmental samples. The paper by Fránek and Hruška (2018) provides an overview of progress in the production of key immunoreagents, demonstrating the significant application of these methods in ensuring food safety and environmental protection Fránek & Hruška, 2018.
Analytical Methods in Antioxidant Activity Determination
In the field of food engineering, medicine, and pharmacy, the study of antioxidants is crucial. Analytical methods such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and the Folin–Ciocalteu test have been applied successfully in antioxidant analysis. These assays are based on chemical reactions and spectrophotometry, playing a critical role in assessing the antioxidant capacity of complex samples. Munteanu and Apetrei (2021) reviewed these methods, highlighting their applicability, advantages, and disadvantages, which is fundamental in understanding the antioxidant properties of various substances Munteanu & Apetrei, 2021.
Sulfonamide Inhibitors in Therapeutic Applications
Sulfonamide compounds, a significant class of synthetic bacteriostatic antibiotics, have found extensive use in therapy against bacterial infections and other conditions. Beyond their traditional use, sulfonamides have shown potential in various therapeutic areas, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, and anticancer agents. The review by Gulcin and Taslimi (2018) discusses the main classes of sulfonamide inhibitors investigated between 2013 and the present, covering their applications in treating diseases such as cancer, glaucoma, inflammation, and dandruff Gulcin & Taslimi, 2018.
Safety and Hazards
Propiedades
IUPAC Name |
1-ethyl-4-(4-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-2-13-7-9-14(10-8-13)20(18,19)12-5-3-11(4-6-12)15(16)17/h3-6H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQYAXMCDYSBKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B380805.png)
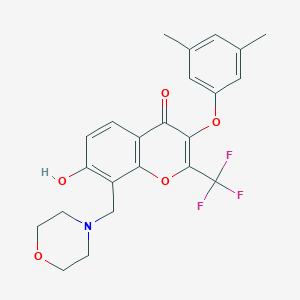

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B380809.png)
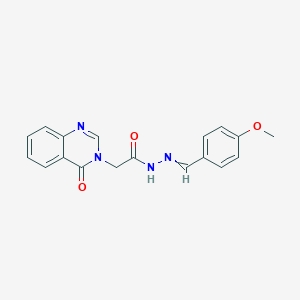
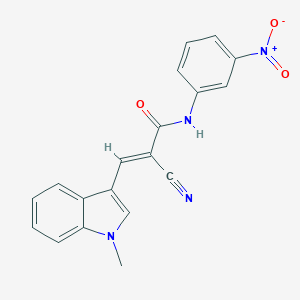
![[3-(2-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate](/img/structure/B380815.png)
